molecular formula C12H12O4 B8523518 methyl (5-hydroxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetate

methyl (5-hydroxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No. B8523518
M. Wt: 220.22 g/mol
InChI Key: NMKRDPWOHYYLJU-UHFFFAOYSA-N
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Patent
US08039484B2

Procedure details

To a solution of methyl [5-(benzyloxy)-3-oxo-2,3-dihydro-1H-inden-1-yl]acetate (1.0 g, 3.22 mmol) and 1-methylcyclohexa-1,4-diene (10 ml, 89 mmol) in ethanol (30 ml) was added 10% Pd/C (0.686 g, 0.644 mmol), and the mix was stirred at 55° C. After 1 hour the mix was filtered through a bed of Celite, washing with ethanol The filtrate was concentrated and the residue was concentrated from ether-hexane to give methyl (5-hydroxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetate. LC-MS for C12H12O4: calc 220, found 221 [M+H].
Name
methyl [5-(benzyloxy)-3-oxo-2,3-dihydro-1H-inden-1-yl]acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.686 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[CH:14]([CH2:18][C:19]([O:21][CH3:22])=[O:20])[CH2:13][C:12]2=[O:23])C1C=CC=CC=1.CC1CC=CCC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[CH:14]([CH2:18][C:19]([O:21][CH3:22])=[O:20])[CH2:13][C:12]2=[O:23]

Inputs

Step One
Name
methyl [5-(benzyloxy)-3-oxo-2,3-dihydro-1H-inden-1-yl]acetate
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(CC(C2=CC1)CC(=O)OC)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CC1=CCC=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.686 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mix was stirred at 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 1 hour the mix was filtered through a bed of Celite
Duration
1 h
WASH
Type
WASH
Details
washing with ethanol The filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated from ether-hexane

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(CC(C2=CC1)CC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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